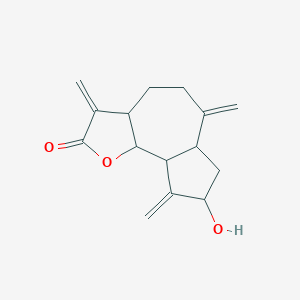
Zaluzanin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaluzanin C is a sesquiterpene lactone that is decahydroazuleno[4,5-b]furan-2(3H)-one substituted by methylidene groups at positions 3, 6 and 9 and a hydroxy group at position 8. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a metabolite. It is a gamma-lactone, a guaiane sesquiterpenoid, an organic heterotricyclic compound, a sesquiterpene lactone and a secondary alcohol.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Zaluzanin C exhibits significant anti-inflammatory effects, primarily through the inhibition of nitric oxide production and modulation of reactive oxygen species (ROS).
- Mechanism of Action : Studies have demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced ROS production in immune cells, such as immortalized mouse Kupffer cells. The compound also ameliorates inflammation by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway activated by ROS .
- Cytotoxicity : Importantly, this compound has been shown to be non-cytotoxic at concentrations up to 10 µM in various cell lines, including 3T3-L1 preadipocytes .
Table 1: Inhibitory Effects of this compound on Nitric Oxide Production
Hepatoprotective Effects
Recent studies indicate that this compound may provide hepatoprotection by regulating mitochondrial ROS and reducing lipid accumulation in hepatocytes.
- Research Findings : In experiments involving Hep3B cells, this compound significantly reduced TNF-α-induced mitochondrial dysfunction and lipid accumulation, suggesting its potential as a therapeutic agent for liver diseases .
Table 2: Effects of this compound on Hepatocyte Function
| Treatment | Cell Type | Outcome | Reference |
|---|---|---|---|
| This compound (10 µM) | Hep3B | Reduced lipid accumulation | |
| This compound (10 µM) | ImKCs | Inhibition of ROS production |
Antitumor Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapy.
- Cytotoxic Studies : The compound showed significant activity against several human tumor cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating moderate potency .
Table 3: Cytotoxicity of this compound Against Tumor Cell Lines
Case Study 1: Anti-Inflammatory Mechanism
A study investigated the effects of this compound on LPS-stimulated RAW264.7 macrophages. The results indicated that treatment with this compound at concentrations of 10 µM significantly inhibited nitric oxide production and reduced inflammatory markers associated with NF-κB activation .
Case Study 2: Hepatoprotective Effects
In vitro experiments using immortalized mouse Kupffer cells revealed that this compound effectively mitigated oxidative stress induced by LPS, leading to decreased inflammation and improved cellular function. This suggests its potential application in treating liver conditions characterized by inflammation and oxidative damage .
Propriétés
Numéro CAS |
16838-87-2 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(3aS,6aR,8S,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12-,13-,14-/m0/s1 |
Clé InChI |
XFVLNEYIZGZDHP-PEDHHIEDSA-N |
SMILES |
C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C |
SMILES isomérique |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C |
SMILES canonique |
C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C |
Key on ui other cas no. |
16838-87-2 |
Synonymes |
zaluzanin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















